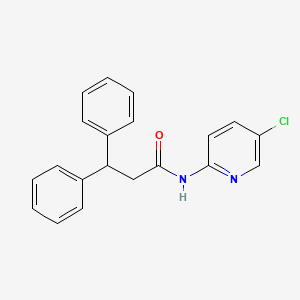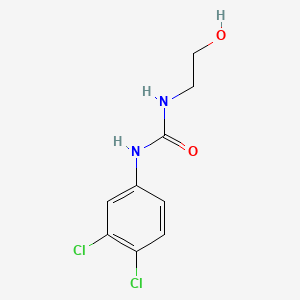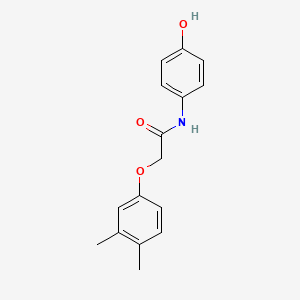![molecular formula C16H15IN2O2 B5818467 N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide, also known as DIBO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DIBO is a highly reactive molecule that can be synthesized using different methods.
科学研究应用
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been used in various scientific research applications, including as a cross-linking agent for proteins, as a fluorescent probe for imaging cells, and as a potential anticancer agent. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been shown to selectively cross-link cysteine residues in proteins, which can be used to study protein-protein interactions. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been used as a fluorescent probe for imaging cells, as it can be easily incorporated into proteins and can be visualized using fluorescence microscopy. Additionally, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has shown promising results as an anticancer agent, as it can induce apoptosis in cancer cells.
作用机制
The mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide is not fully understood, but it is believed to be related to its ability to cross-link cysteine residues in proteins. This can lead to the formation of protein aggregates, which can trigger apoptosis in cells. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been shown to inhibit the activity of certain enzymes, which can contribute to its anticancer effects.
Biochemical and Physiological Effects:
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and cross-link cysteine residues in proteins. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been shown to have antioxidant properties, which can be beneficial in certain disease states.
实验室实验的优点和局限性
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has several advantages for use in lab experiments, including its high reactivity and specificity for cysteine residues in proteins. However, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments. Additionally, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide in scientific research. One potential application is as a cross-linking agent for studying protein-protein interactions. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide could also be used as a fluorescent probe for imaging cells in vivo, which could have applications in studying disease states. Additionally, further research is needed to fully understand the mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide and its potential as an anticancer agent.
合成方法
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide can be synthesized using different methods, including the reaction of 4-iodobenzene-1-carboximidamide with 3,4-dimethylbenzoyl chloride in the presence of a base. This reaction leads to the formation of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide, which can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
属性
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2/c1-10-3-4-13(9-11(10)2)16(20)21-19-15(18)12-5-7-14(17)8-6-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRUQFVJSOBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)

![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)